![molecular formula C17H18N2O5 B2426268 2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone CAS No. 1210972-08-9](/img/structure/B2426268.png)
2-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a dihydrobenzo[b][1,4]dioxin ring, an isoxazole ring, and a morpholinoethanone group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the dihydrobenzo[b][1,4]dioxin ring and the isoxazole ring, followed by the attachment of the morpholinoethanone group . The exact synthetic route would depend on the starting materials and the specific reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dihydrobenzo[b][1,4]dioxin ring and the isoxazole ring are aromatic, meaning they have a cyclic, planar structure with delocalized π electrons .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The dihydrobenzo[b][1,4]dioxin ring and the isoxazole ring might undergo electrophilic substitution reactions, while the morpholinoethanone group might be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications
Synthesis of Novel Compounds
Researchers have engaged in synthesizing various novel compounds using similar structural motifs. For instance, the synthesis of 5-methyl-7-methoxy-isoflavone through a series of reactions involving morpholine as a catalyst demonstrates the utility of structurally similar compounds in creating bioactive molecules with potential applications in medicinal chemistry (Qian Hong, 2005). Similarly, the synthesis of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone and its evaluation for antiproliferative activity highlight the role of such compounds in the development of new therapeutic agents (S. Benaka Prasad et al., 2018).
Mechanistic Studies in Organic Chemistry
The compound and its structural analogs have been used in mechanistic studies to understand chemical reactions better. For example, the reaction of isoxazolines with metal carbonyls to study the N-O and C-C bond cleavage demonstrates the utility of such compounds in exploring reaction mechanisms, which could be applied to synthesize complex molecules (M. Nitta, Akihiro Yi, Tomoshige Kobayashi, 1985).
Antimicrobial and Antioxidant Activities
Some studies have focused on the synthesis of novel derivatives with potential antimicrobial and antioxidant activities. For example, novel isoxazole derivatives bearing biologically active pharmacophores have been synthesized and tested for these activities, demonstrating the compound's relevance in discovering new antimicrobials and antioxidants (V. Pothuri, P. Machiraju, V. Rao, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c20-17(19-3-5-21-6-4-19)11-13-10-15(24-18-13)12-1-2-14-16(9-12)23-8-7-22-14/h1-2,9-10H,3-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODOMJWNPGDPHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

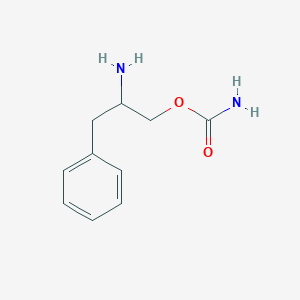
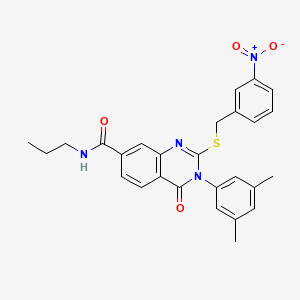
![Ethyl 2-(chloromethyl)-3-cyano-1-formyl-5-methylpyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B2426187.png)
![N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2426188.png)



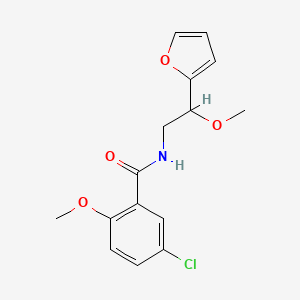
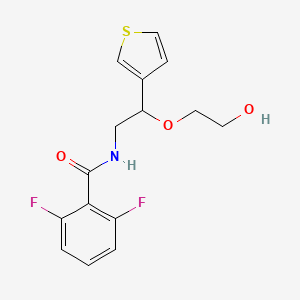
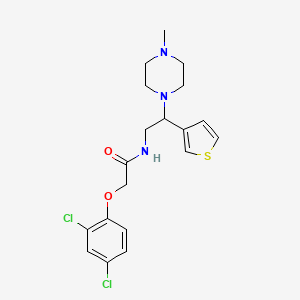
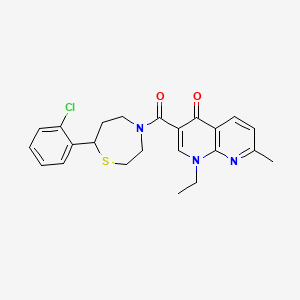
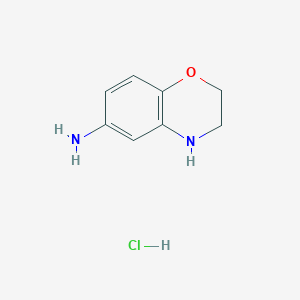
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(4-isopropoxy-3-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2426207.png)
